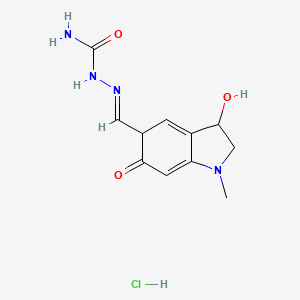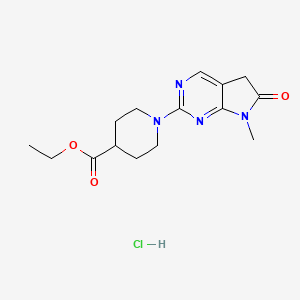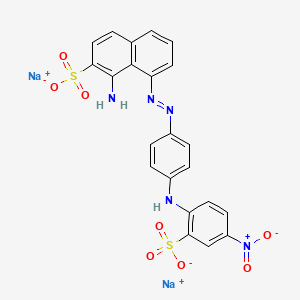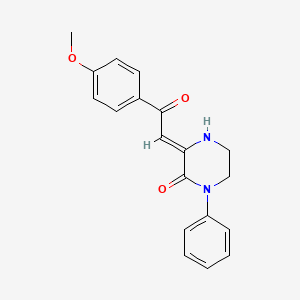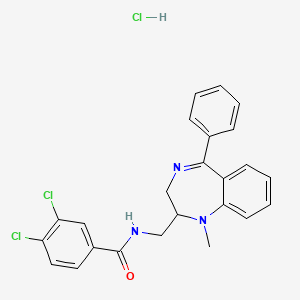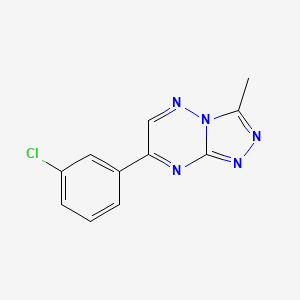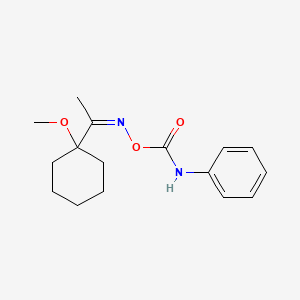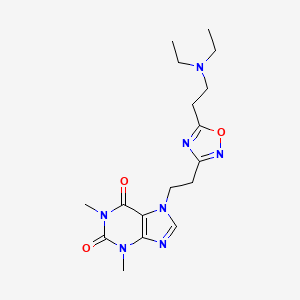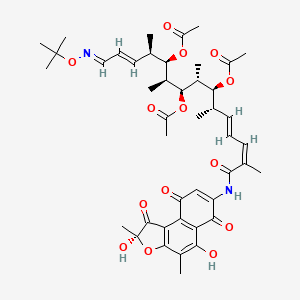
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S involves multiple steps, including acetylation, dehydrogenation, and hydrolysis reactions. The synthetic route typically starts with rifamycin S as the precursor, which undergoes acetylation at positions 21 and 23. This is followed by dehydrogenation at positions 27 and 28, and demethoxylation at position 27.
Análisis De Reacciones Químicas
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a model molecule to study complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as an antibiotic or other therapeutic agent.
Mecanismo De Acción
The mechanism of action of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is not fully understood, but it is believed to involve interactions with bacterial RNA polymerase, similar to rifamycin. This interaction inhibits the transcription process, leading to the suppression of bacterial growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .
Comparación Con Compuestos Similares
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is unique due to its specific structural modifications. Similar compounds include:
Rifamycin S: The parent compound, known for its antibiotic properties.
Rifampicin: A well-known antibiotic derived from rifamycin.
Rifabutin: Another derivative of rifamycin with similar antibiotic properties.
These compounds share a common core structure but differ in their functional groups and specific modifications, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
172097-88-0 |
|---|---|
Fórmula molecular |
C44H56N2O14 |
Peso molecular |
836.9 g/mol |
Nombre IUPAC |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E,15E)-9,11-diacetyloxy-1-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-2,6,8,10,12-pentamethyl-15-[(2-methylpropan-2-yl)oxyimino]-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C44H56N2O14/c1-21(37(56-27(7)47)25(5)39(58-29(9)49)26(6)38(57-28(8)48)22(2)18-15-19-45-60-43(10,11)12)16-14-17-23(3)42(54)46-30-20-31(50)32-33(36(30)52)35(51)24(4)40-34(32)41(53)44(13,55)59-40/h14-22,25-26,37-39,51,55H,1-13H3,(H,46,54)/b16-14+,18-15+,23-17-,45-19+/t21-,22+,25+,26-,37-,38+,39+,44-/m0/s1 |
Clave InChI |
JXQRKXSRLSIQFB-HMFQRHFFSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=N/OC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)C3=C1O[C@](C3=O)(C)O)O |
SMILES canónico |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=NOC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C3=C1OC(C3=O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



